Enhanced Cellular Uptake: Due to its increased lipophilicity, GSH-iPr readily crosses cell membranes, effectively bypassing the need for active transport systems required by GSH [, , ].
Intracellular Hydrolysis: Once inside the cell, GSH-iPr is hydrolyzed by intracellular esterases, releasing free GSH. This intracellular conversion ensures targeted delivery and efficient replenishment of the GSH pool [, , ].
Antioxidant Activity: The released GSH acts as a potent antioxidant, scavenging free radicals, detoxifying harmful xenobiotics, and protecting cells against oxidative damage [, , , , , , , , , , ].
Physical and Chemical Properties Analysis
Lipophilicity: GSH-iPr is more lipophilic than GSH due to the presence of the isopropyl ester group, contributing to its enhanced cellular permeability [, ].
Stability: While relatively stable extracellularly, GSH-iPr is readily hydrolyzed by intracellular esterases [, , ].
Applications
Protection against UV-induced Skin Damage: GSH-iPr effectively prevented UV-induced lipid peroxidation and inflammation in mouse skin, suggesting its potential use as a protective agent against photodamage [].
Mitigation of Cisplatin Toxicity: GSH-iPr exhibited significant protection against the lethal toxicity of the chemotherapy drug cisplatin in mice, highlighting its potential in reducing chemotherapy side effects [].
Prevention of Cataract Progression: Administration of GSH-iPr delayed the progression of X-ray-induced cataracts in rats, suggesting its potential in protecting against radiation-induced eye damage [].
Reduction of Ischemic Brain Damage: GSH-iPr successfully maintained glutathione concentrations in the ischemic brains of rats, indicating its potential in treating stroke and other ischemic conditions [].
Protection against Liver Injury: GSH-iPr significantly inhibited acetaminophen-induced liver necrosis in rats, demonstrating its potential as a protective agent against drug-induced liver damage [].
Related Compounds
Glutathione (GSH)
Relevance: Glutathione is a direct precursor and metabolite of Glutathione monoisopropyl ester. Glutathione monoisopropyl ester is readily hydrolyzed to glutathione inside cells [, , , ]. Research frequently compares the efficacy of Glutathione monoisopropyl ester in delivering glutathione intracellularly, as the ester form exhibits enhanced cellular uptake compared to glutathione itself [, , , ].
S-(1,2-Dicarboxyethyl)glutathione (DCE-GS)
Relevance: DCE-GS was investigated alongside its esters, including the isopropyl ester (DCE-Et-GS iPr), for its protective effects against acetaminophen-induced hepatotoxicity. Both compounds are structurally similar to Glutathione monoisopropyl ester [].
Relevance: It demonstrated significantly greater protection against acetaminophen-induced hepatotoxicity compared to Glutathione monoisopropyl ester, DCE-GS, and reduced glutathione. The study highlighted DCE-Et-GS iPr's superior ability to prevent the depletion of hepatic glutathione, suggesting its potential therapeutic use in mitigating drug-induced liver injury [].
S-Nitrosoglutathione (GSNO)
Relevance: GSNO was studied for its bronchodilatory effects in guinea pig lungs. While structurally different from Glutathione monoisopropyl ester, GSNO shares a similar structure with a nitroso group attached to the sulfur atom of glutathione. This study underscores the biological significance of glutathione and its derivatives in respiratory function [].
S-Nitrosated Glutathione Isopropyl Ester
Relevance: Similar to GSNO, this compound also showed bronchodilatory effects in guinea pig lungs. It was found to be less potent compared to salbutamol. This finding reinforces the role of S-nitrosothiols, including derivatives of Glutathione monoisopropyl ester, in respiratory function [].
Oxidized Glutathione (GSSG)
Relevance: Oxidized glutathione was found to inhibit the activity of mouse macrophage scavenger receptors, which are involved in the uptake of oxidized low-density lipoprotein (oxLDL). This study suggests a potential role of glutathione and its redox state in modulating macrophage function and atherogenesis [].
N-Acetyl-L-cysteine (NAC)
Relevance: N-Acetyl-L-cysteine, like Glutathione monoisopropyl ester, demonstrated protective effects against the cytotoxic effects of UVB irradiation in HeLaS3 cells. Both compounds contributed to maintaining intracellular glutathione levels, highlighting the crucial role of glutathione in mitigating UV-induced cellular damage [, ].
Cysteinyl Glycine
Relevance: Cysteinyl glycine was investigated for its effects on bronchodilation in guinea pig lungs. While less structurally complex than Glutathione monoisopropyl ester, cysteinyl glycine is a relevant metabolite of glutathione, providing insights into the metabolic pathways of glutathione and its derivatives [, ].
L-Buthionine-(S,R)-sulfoximine (BSO)
Relevance: L-Buthionine-(S,R)-sulfoximine was employed in several studies to deplete glutathione levels. By inhibiting glutathione synthesis, L-Buthionine-(S,R)-sulfoximine helped to elucidate the protective role of Glutathione monoisopropyl ester and other glutathione-related compounds in various experimental models of toxicity [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gemcabene is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C). Gemcabene is a dialkyl ether dicarboxylic acid with antihyperlipidemic activity. In animal models gemcabene increased high density lipoprotein (HDL) cholesterol levels and increased HDL particle size. Low-density lipoprotein cholesterol, trigylcerides, and apolipoprotein C-III levels were decreased as well. In human test subjects, the HDL lowering effect of gemcabene was only seen in patients with high (>200 mg/dl) levels of triglycerides.
It has been estimated that 5-10% of adults globally suffer from chronic cough, which is defined as a cough lasting longer than eight weeks. A subset of these patients remain symptomatic despite thorough investigation and treatment, termed refractory chronic cough (RCC) if they have a cough that does not respond to conventional treatment or unexplained chronic cough (UCC) when no diagnosable cause for the cough can be determined. Existing treatments for chronic cough have been associated with considerable side effects, in particular opioids such as [codeine] or [dextromethorphan]. Gefapixant is a novel antagonist of the P2X3 receptor that works to reduce the cough reflex in patients with chronic cough. It received approval in both Japan and Switzerland in 2022 for the treatment of adult patients with RCC and UCC, and received subsequent approval in the EU in September 2023 for the same indications. It is the first therapy to be approved for the treatment of RCC or UCC in the EU.
Gemeprost is an aliphatic alcohol. Gemeprost is a prostaglandin E1 (PGE1) analog and antiprogestogen used for preoperative dilation of the cervix before surgical abortion. It is available as vaginal suppositories and also used in combination with the antiprogestin and mifepristone for termination of 1st- and 2nd-trimester pregnancy. It is not FDA-approved but available in Japan marketed as Preglandin.
Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine. It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio (IC50s = 5.95 and 34.8 for the nanoparticle combination and gemcitabine monophosphate alone, respectively). In a stroma-rich mouse xenograft model, the nanoparticle combination of gemcitabine and cisplatin inhibits tumor growth and increases apoptosis. Gemcitabine Monophosphate is a gemcitabine derivative. It is an antineoplastic agent.
7-[3-(aminomethyl)-4-methoxyimino-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a naphthyridine derivative. Gemifloxacin is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth. Gemifloxacin is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. Gemifloxacin has been linked to rare instances of acute liver injury. Gemifloxacin is a fluoroquinolone antibiotic with antimicrobial property. Gemifloxacin enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. Gemifloxacin targets at both Gram-positive, -negative and atypical human pathogens. A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
Gemcitabine elaidate is a pyrimidine 2'-deoxyribonucleoside. Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma. Gemcitabine Elaidate is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase.